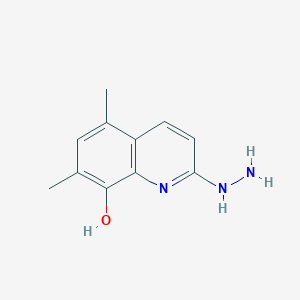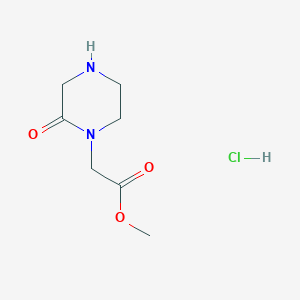
N~1~,N~3~-di(3-pyridinyl)malonamide
Overview
Description
N~1~,N~3~-di(3-pyridinyl)malonamide, commonly referred to as DPA, is a chelating agent that has been used in various scientific research applications. It is a bidentate ligand that can form stable complexes with metal ions, particularly with Fe(III) and Cu(II). DPA has been widely used in the field of biochemistry and inorganic chemistry due to its ability to selectively bind to specific metal ions.
Mechanism of Action
DPA acts as a bidentate ligand, meaning that it can bind to metal ions at two different sites. The two pyridine rings in DPA can coordinate with the metal ion, forming a stable complex. The binding of DPA to metal ions can affect the reactivity and properties of the metal ion, making it useful in various scientific research applications.
Biochemical and Physiological Effects:
DPA has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been used in various in vitro and in vivo studies to analyze the effects of metal ions on biological systems. DPA has been shown to selectively bind to Fe(III) and Cu(II) ions, which are important for various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its ability to selectively bind to specific metal ions, making it useful in the analysis of metal ions in biological samples. DPA is also relatively easy to synthesize and is commercially available. However, one limitation of using DPA is its selectivity for Fe(III) and Cu(II) ions, which may not be useful in studies involving other metal ions.
Future Directions
There are several future directions for the use of DPA in scientific research. One area of interest is the development of new metal complexes for use in catalysis and inorganic chemistry. DPA may also be useful in the development of new drugs that target metal ions in biological systems. Additionally, DPA may be useful in the analysis of metal ions in environmental samples, such as soil and water.
Scientific Research Applications
DPA has been widely used in various scientific research applications. It has been used as a chelating agent in the analysis of metal ions in biological samples. DPA has been shown to selectively bind to Fe(III) and Cu(II) ions, making it useful in the analysis of these metal ions in biological samples. DPA has also been used in the synthesis of metal complexes for use in catalysis and inorganic chemistry.
properties
IUPAC Name |
N,N'-dipyridin-3-ylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12(16-10-3-1-5-14-8-10)7-13(19)17-11-4-2-6-15-9-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDHXANSJMJFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363003 | |
| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
39642-89-2 | |
| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3060381.png)
![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)


![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)




